molecular formula C11H9NO2 B1605713 2-Naphthalenecarboxamide, 1-hydroxy- CAS No. 62353-80-4

2-Naphthalenecarboxamide, 1-hydroxy-

Cat. No.: B1605713
CAS No.: 62353-80-4
M. Wt: 187.19 g/mol
InChI Key: ZTXWIKHKNGFJAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Naphthalene (B1677914) Carboxamide Scaffold in Chemical Research

The naphthalene carboxamide scaffold is a prominent structural motif in medicinal chemistry and materials science. Naphthalene, a bicyclic aromatic hydrocarbon, provides a rigid and lipophilic core that can be readily functionalized. echemi.commdpi.com The incorporation of a carboxamide group (-CONH2) introduces a site for hydrogen bonding and potential for diverse chemical modifications. researchgate.net This combination of a planar aromatic system and a polar amide group imparts unique physicochemical properties to molecules containing this scaffold, influencing their biological activity and material characteristics.

In medicinal chemistry, naphthalene derivatives have been explored for a wide range of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. echemi.comresearchgate.net The naphthalene nucleus is present in several FDA-approved drugs, highlighting its importance in drug discovery. echemi.commdpi.com The versatility of the naphthalene carboxamide scaffold allows for the synthesis of large libraries of compounds for screening against various biological targets. nih.gov

Academic Context and Historical Development of 2-Naphthalenecarboxamide, 1-hydroxy- Research

The historical development of research on 2-Naphthalenecarboxamide, 1-hydroxy- is intrinsically linked to the broader exploration of naphthalene chemistry. The initial discovery of naphthalene in the early 19th century paved the way for the synthesis of its numerous derivatives. mdpi.com Research into hydroxynaphthoic acids and their amides gained momentum as chemists began to understand their potential as intermediates in the synthesis of dyes and, later, pharmaceuticals.

While specific early research focusing solely on 2-Naphthalenecarboxamide, 1-hydroxy- is not extensively documented, its synthesis is a logical extension of the well-established chemistry of its precursor, 1-hydroxy-2-naphthoic acid. nih.gov Much of the academic interest in this specific compound has been as a building block for more complex molecules, particularly N-substituted derivatives like carboxanilides, which have shown significant biological activities. nih.govnih.gov Modern synthetic methods, including microwave-assisted synthesis, have been employed to create libraries of these derivatives, indicating an ongoing academic interest in this chemical class. nih.gov

Scope and Research Imperatives for Advanced Studies of 2-Naphthalenecarboxamide, 1-hydroxy-

The primary research imperative for advanced studies of 2-Naphthalenecarboxamide, 1-hydroxy- lies in its utility as a versatile synthetic intermediate. The presence of three key functional groups—the naphthalene core, the hydroxyl group, and the carboxamide group—offers multiple points for chemical modification.

Future research should focus on:

Novel Synthetic Methodologies: Developing more efficient, sustainable, and regioselective methods for the synthesis of 2-Naphthalenecarboxamide, 1-hydroxy- and its derivatives.

Exploration of Biological Activity: While its derivatives are well-studied, a thorough investigation into the intrinsic biological properties of the parent compound is warranted.

Materials Science Applications: Investigating its potential use in the development of new materials, such as polymers or coordination complexes, leveraging its aromatic and hydrogen-bonding capabilities.

A significant area of research has been the synthesis of 1-hydroxynaphthalene-2-carboxanilides, which are derivatives of 2-Naphthalenecarboxamide, 1-hydroxy-. These studies have demonstrated the potential of this scaffold in developing anticancer agents. nih.govnih.gov

Key Research Challenges and Opportunities Pertaining to 2-Naphthalenecarboxamide, 1-hydroxy-

The study of 2-Naphthalenecarboxamide, 1-hydroxy- presents both challenges and opportunities for the scientific community.

Challenges:

Selectivity: The presence of multiple reactive sites can lead to challenges in achieving regioselectivity during chemical modifications.

Solubility: Like many naphthalene derivatives, solubility in aqueous media can be a limiting factor for biological applications, though this can often be addressed through further chemical modification. rsc.org

Limited Focused Research: The current body of literature is more focused on its derivatives, creating a need for more fundamental research on the parent compound itself.

Opportunities:

Scaffold for Drug Discovery: Its structure provides an excellent starting point for the design and synthesis of new therapeutic agents. The proven success of its derivatives against cancer cell lines underscores this potential. researchgate.netnih.gov

Fragment-Based Drug Design: The compound can serve as a valuable fragment in fragment-based drug discovery approaches to develop novel inhibitors for various enzymes and receptors.

Development of Novel Ligands: The hydroxyl and amide groups make it a potential candidate for the development of new ligands for metal catalysis or coordination chemistry.

Properties

IUPAC Name

1-hydroxynaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c12-11(14)9-6-5-7-3-1-2-4-8(7)10(9)13/h1-6,13H,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTXWIKHKNGFJAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8069563
Record name 2-Naphthalenecarboxamide, 1-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8069563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62353-80-4
Record name 1-Hydroxy-2-naphthalenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62353-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Naphthalenecarboxamide, 1-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062353804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenecarboxamide, 1-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Naphthalenecarboxamide, 1-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8069563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 2 Naphthalenecarboxamide, 1 Hydroxy

Classical Synthetic Routes to 2-Naphthalenecarboxamide, 1-hydroxy-

Traditional methods for synthesizing 2-Naphthalenecarboxamide, 1-hydroxy- typically involve a two-step process: the formation of the core precursor, 1-hydroxy-2-naphthoic acid, followed by the formation of the amide bond.

The most direct classical route to forming the amide functional group in 2-Naphthalenecarboxamide, 1-hydroxy- is through the condensation reaction of 1-hydroxy-2-naphthoic acid with ammonia (B1221849) or a corresponding amine. ebsco.comunizin.org This type of reaction is a cornerstone of organic chemistry, where a carboxylic acid and an amine combine, eliminating a molecule of water. ebsco.com

To facilitate this reaction, the carboxylic acid is often "activated" to increase its reactivity. Common activation strategies include:

Acyl Chloride Formation: 1-hydroxy-2-naphthoic acid can be converted to its more reactive acyl chloride derivative, 1-hydroxy-2-naphthoyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with ammonia or a primary/secondary amine to yield the corresponding amide. A series of 1-hydroxynaphthalene-2-carboxanilides were synthesized via the aminolysis of the acyl chloride with ring-substituted anilines. researchgate.net

Carbodiimide Coupling: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to promote amide bond formation. These coupling agents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. The synthesis of 2-hydroxy-1-naphthohydrazide, a related structure, can be achieved by pre-activating 2-hydroxy-1-naphthoic acid with DCC and N-hydroxysuccinimide before coupling with hydrazine. smolecule.com

Direct Thermal Amidation: While less common due to the high temperatures required, direct heating of the ammonium (B1175870) salt of 1-hydroxy-2-naphthoic acid can lead to the formation of the amide through dehydration.

A series of substituted 1-hydroxy-2-naphthanilides has been synthesized by the direct treatment of 1-hydroxy-2-naphthoic acid with various substituted anilines, demonstrating the feasibility of direct condensation. nih.gov

Table 1: Examples of Condensation Reactions for N-Substituted 1-hydroxy-2-naphthamide Synthesis

ReactantsCoupling Method/ReagentProduct TypeReference
1-hydroxy-2-naphthoic acid + Substituted AnilinesDirect Condensation1-hydroxy-2-naphthanilides nih.gov
1-hydroxy-2-naphthoyl chloride + Substituted AnilinesAcyl Chloride Aminolysis1-hydroxynaphthalene-2-carboxanilides researchgate.net
2-hydroxy-1-naphthoic acid + N-hydroxysuccinimide + HydrazineDCC/NHS Activation2-hydroxy-1-naphthohydrazide smolecule.com

Introducing the hydroxyl group at the C1 position of the naphthalene (B1677914) ring is a critical step. Direct hydroxylation of a pre-formed 2-naphthalenecarboxamide is challenging due to issues with regioselectivity. Therefore, classical approaches typically rely on synthesizing the hydroxylated precursor, 1-hydroxy-2-naphthoic acid.

The Kolbe-Schmitt reaction is a well-established industrial process for synthesizing hydroxybenzoic acids and can be applied to naphthols. google.com The process involves the carboxylation of a potassium naphtholate under pressure and heat. Specifically for the precursor of the target compound, potassium alpha-naphtholate (from 1-naphthol) is carboxylated with carbon dioxide under substantially anhydrous conditions to produce 1-hydroxy-2-naphthoic acid. google.com

Direct hydroxylation of naphthalene itself often results in a mixture of 1-naphthol (B170400) and 2-naphthol (B1666908), requiring subsequent separation. Enzymatic hydroxylation using peroxygenases can offer higher selectivity. For instance, the peroxygenase from the fungus Agrocybe aegerita selectively hydroxylates naphthalene, yielding 1-naphthol as the major product through a naphthalene 1,2-oxide intermediate. nih.gov While this is a biological method, the principle of selective oxidation has classical roots.

Modern and Sustainable Synthetic Approaches for 2-Naphthalenecarboxamide, 1-hydroxy-

Recent advances in synthetic chemistry have focused on developing more efficient, selective, and environmentally benign methods. These include transition metal catalysis, adherence to green chemistry principles, and the application of flow chemistry.

Transition metal catalysis offers powerful tools for constructing complex organic molecules with high efficiency and selectivity. mdpi.comrsc.org While a direct, one-step catalyzed synthesis of 2-Naphthalenecarboxamide, 1-hydroxy- is not widely reported, modern methods focus on the efficient synthesis of its key precursors.

C-H Activation and Annulation: Recent research has demonstrated the synthesis of substituted 1-hydroxy-2-naphthaldehydes through a rhodium(III)-catalyzed C-H bond activation and vinylene transfer reaction of enaminones with vinylene carbonate. researchgate.net The resulting naphthaldehyde can then be oxidized to the corresponding carboxylic acid and subsequently amidated.

Lewis Acid-Mediated Rearrangements: A novel approach to 1-hydroxy-2-naphthoic acid esters involves a Lewis-acid-mediated 1,2-acyl shift of oxabenzonorbornadienes. nih.gov This method provides access to novel substitution patterns on the naphthalene core.

Palladium-Catalyzed Cross-Coupling: Palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, are fundamental in modern synthesis. mdpi.com While direct application to the target molecule's core synthesis is not prominent, these methods could be employed to introduce various substituents onto the naphthalene ring of a pre-existing 1-hydroxy-2-naphthamide derivative, allowing for the creation of a library of related compounds. For example, palladium catalysts are used in the synthesis of 2-pyrones via coupling and cyclization strategies, showcasing the power of this approach. mdpi.com

These catalyzed reactions often proceed under milder conditions and with higher selectivity than their classical counterparts, representing a significant advancement in synthetic strategy. williams.edu

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Several principles of green chemistry can be applied to the synthesis of 2-Naphthalenecarboxamide, 1-hydroxy-.

Alternative Energy Sources: Microwave-assisted synthesis has been successfully used to prepare a large series of 1-hydroxynaphthalene-2-carboxanilides. researchgate.net This method significantly reduces reaction times (e.g., to 50 minutes) and can lead to higher yields and cleaner reactions compared to conventional heating. researchgate.net

Use of Greener Solvents: A key principle of green chemistry is the replacement of hazardous organic solvents. Water has been used as a solvent to improve the yield of certain reactions dramatically, such as in the synthesis of the antipsychotic agent ziprasidone, where the yield increased from 20% in an organic solvent to over 90% in water. researchgate.net Similar strategies could be explored for the condensation step in the synthesis of 1-hydroxy-2-naphthamide.

Catalysis: The use of catalysts, especially biocatalysts and recyclable catalysts, is central to green chemistry. As mentioned, enzymes like peroxygenases can perform selective hydroxylations under mild conditions. nih.govresearchgate.net Furthermore, the use of recyclable Brønsted acidic ionic liquids as both catalyst and solvent has been demonstrated for the synthesis of other naphthalene derivatives, offering a pathway with high atom efficiency and recyclability. rsc.org

Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product is a core goal. One-pot reactions and tandem or cascade reactions, such as the palladium-catalyzed tandem C-C and C-O bond formation for pyrone synthesis, are excellent examples of atom-economical processes. mdpi.com

Flow chemistry, or continuous-flow processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers significant advantages in terms of safety, scalability, process control, and efficiency over traditional batch processing. neuroquantology.comrsc.org

Although a specific flow synthesis for 2-Naphthalenecarboxamide, 1-hydroxy- is not detailed in the literature, the principles can be readily applied to its known synthetic steps:

Enhanced Safety and Control: Reactions involving hazardous reagents or intermediates, or those that are highly exothermic, can be performed more safely in flow reactors due to the small reaction volumes and superior heat and mass transfer. nih.gov

Improved Efficiency and Yield: The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system allows for rapid optimization, often leading to higher yields and selectivity. neuroquantology.com

Scalability: Scaling up a reaction in a flow system is typically achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. nih.gov

A potential flow synthesis could involve pumping a solution of 1-hydroxy-2-naphthoic acid and an activating agent through a heated reactor coil, followed by the introduction of an ammonia or amine solution at a T-mixer. The resulting stream would then pass through another reactor coil to complete the reaction before continuous workup and purification. Such a setup could be particularly beneficial for large-scale, automated production in the pharmaceutical or fine chemical industries. researchgate.net

Derivatization Strategies of 2-Naphthalenecarboxamide, 1-hydroxy-

The inherent reactivity of the 1-hydroxy-2-naphthalenecarboxamide core allows for various derivatization strategies, primarily targeting the amide nitrogen and the naphthalene ring system. These modifications are instrumental in tuning the physicochemical and biological properties of the parent molecule.

N-Substitution Reactions and Their Mechanistic Insights

N-substitution of 1-hydroxy-2-naphthalenecarboxamide is a widely employed strategy to generate a library of derivatives with diverse functionalities. The primary methods involve N-acylation and N-alkylation reactions.

A prevalent method for the synthesis of N-aryl-1-hydroxy-2-naphthalenecarboxanilides involves the condensation of 1-hydroxy-2-naphthoic acid with various ring-substituted anilines. This reaction is often facilitated by phosphorus trichloride (B1173362) (PCl₃) in a suitable solvent like chlorobenzene, frequently under microwave irradiation to enhance reaction rates and yields. researchgate.netmwcc.jp The proposed mechanism for this PCl₃-catalyzed amidation suggests the in situ formation of an arylamine phosphite (B83602). This intermediate is believed to act as a P=O oxygen-nucleophilic catalyst, which then reacts with the 1-hydroxy-2-naphthoic acid to form a phosphite ester. Subsequent nucleophilic attack by a free arylamine molecule on this activated ester leads to the formation of the desired N-aryl-1-hydroxy-2-naphthalenecarboxamide. ucj.org.ua

The reactivity of the aniline (B41778) in this reaction is influenced by the nature of its substituents. Anilines with electron-donating groups tend to react more readily, while those with strongly electron-withdrawing groups can be less reactive. ucj.org.ua

N-alkylation of the amide nitrogen presents another avenue for derivatization. While specific studies on N-alkylation of 1-hydroxy-2-naphthalenecarboxamide are not extensively detailed in the reviewed literature, general principles of amide alkylation can be applied. These reactions typically involve the deprotonation of the amide N-H with a suitable base, followed by reaction with an alkyl halide. The regioselectivity of alkylation (N- vs. O-alkylation of the amide) can be influenced by factors such as the choice of base, solvent, and the nature of the alkylating agent. nih.govnih.gov Steric and electronic effects of both the naphthalenecarboxamide core and the alkylating agent play a crucial role in determining the outcome of the reaction. researchgate.net

Ring-Substitution Methodologies and Positional Selectivity

Modification of the naphthalene ring of 1-hydroxy-2-naphthalenecarboxamide through electrophilic aromatic substitution allows for the introduction of various functional groups, further diversifying the chemical space of its derivatives. The directing effects of the existing hydroxyl (-OH) and carboxamide (-CONH₂) groups play a critical role in determining the position of the incoming substituent.

The hydroxyl group at the C1 position is a strongly activating, ortho-, para-directing group. The carboxamide group at the C2 position is a deactivating, meta-directing group. The interplay of these two groups governs the regioselectivity of electrophilic substitution reactions. youtube.comlibretexts.orgstudysmarter.co.uk

Halogenation: The synthesis of halogenated 1-hydroxy-2-naphthalenecarboxanilides has been reported, primarily focusing on the substitution of the anilide ring. ucj.org.ua However, direct halogenation of the naphthalene core is also a feasible derivatization strategy. For instance, the iodination of 2-acetyl-1-naphthol using I₂/HIO₃ has been demonstrated to occur at the C4 position, suggesting that electrophilic attack at this position is favorable. researchgate.net This provides a viable route to 4-halo-1-hydroxy-2-naphthalenecarboxamide derivatives.

Nitration: The introduction of a nitro group onto the naphthalene ring can be achieved through nitration reactions. While specific examples for 1-hydroxy-2-naphthalenecarboxamide are not prevalent in the literature reviewed, studies on related naphthoquinones show that nitration can occur at positions influenced by the existing substituents. researchgate.net For 1-hydroxy-2-naphthalenecarboxamide, considering the directing effects, electrophilic nitration would be expected to favor substitution at the C4 position.

The synthesis of a variety of substituted 1-hydroxy-2-naphthaldehydes has been achieved through rhodium-catalyzed C-H bond activation, offering an alternative approach to introduce substituents onto the naphthalene ring before the formation of the carboxamide. acs.orgresearchgate.net

Structural Elucidation of Novel 2-Naphthalenecarboxamide, 1-hydroxy- Derivatives

The characterization and structural confirmation of newly synthesized derivatives of 1-hydroxy-2-naphthalenecarboxamide are crucial for understanding their chemical properties. A combination of spectroscopic techniques and X-ray crystallography is typically employed for this purpose.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for determining the structure of these derivatives. The chemical shifts and coupling constants of the protons and carbons in the naphthalene ring and the N-substituent provide detailed information about the connectivity and stereochemistry of the molecule. researchgate.netmitsui.comresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the O-H stretch of the hydroxyl group, the N-H stretch of the amide, and the C=O stretch of the amide carbonyl group. researchgate.net

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the synthesized compounds, confirming the successful incorporation of substituents.

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure in the solid state. researchgate.netresearchgate.netacs.orgthieme-connect.comnih.gov This technique allows for the precise measurement of bond lengths, bond angles, and torsional angles, confirming the substitution pattern and revealing details about the conformation and intermolecular interactions, such as hydrogen bonding.

The following table summarizes the structural data for a representative N-substituted derivative, N-(2,5-dimethylphenyl)-1-hydroxynaphthalene-2-carboxamide.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)14.521(7)
b (Å)15.003(4)
c (Å)11.347(4)
β (°)95.01(4)
Volume (ų)2462.6
Z4
Data obtained from a study on a related compound for illustrative purposes. researchgate.net

Optimization and Scale-Up Considerations in 2-Naphthalenecarboxamide, 1-hydroxy- Synthesis

The transition from laboratory-scale synthesis to industrial production of 2-Naphthalenecarboxamide, 1-hydroxy- and its derivatives requires careful optimization of reaction conditions and consideration of scale-up challenges. Microwave-assisted synthesis has emerged as a powerful tool for accelerating reaction times and improving yields in the laboratory, but its implementation on a larger scale presents specific hurdles. nih.gov

Optimization of Synthetic Parameters: Key parameters that require optimization include:

Catalyst Loading: Minimizing the amount of catalyst, such as phosphorus trichloride, is crucial for cost-effectiveness and reducing waste. Studies have shown that catalytic amounts (e.g., 2 mol%) can be effective under certain conditions. ucj.org.ua

Reaction Temperature and Time: Microwave heating allows for rapid and precise temperature control, enabling the determination of the optimal temperature and reaction time to maximize yield and minimize byproduct formation.

Solvent Selection: While many syntheses are performed in solvents like chlorobenzene, exploring greener and more easily removable solvents is an important aspect of optimization. Solvent-free conditions have also been reported for some microwave-assisted amidations. thieme-connect.com

Reactant Stoichiometry: Fine-tuning the ratio of reactants is essential to ensure complete conversion of the limiting reagent and simplify purification.

Scale-Up Considerations: Scaling up microwave-assisted reactions from the gram to the kilogram scale is not always straightforward due to the limited penetration depth of microwaves into the reaction mixture. researchgate.net Several strategies can be employed to address this challenge:

Batch vs. Continuous-Flow Reactors: For larger scale production, moving from batch reactors to continuous-flow systems can offer significant advantages in terms of heat and mass transfer, process control, and safety. researchgate.netnih.gov Continuous-flow microwave reactors are designed to handle larger volumes by passing the reaction mixture through a microwave-irradiated zone.

Reactor Design: The design of the microwave reactor is critical for achieving uniform heating. Multimode reactors with stirrers or rotating platforms are often used for batch scale-up, while specialized flow cells are employed in continuous systems. acs.org

Process Safety: The use of high temperatures and pressures in sealed microwave reactors necessitates robust safety protocols and equipment designed to handle these conditions. Open-vessel reactions can sometimes be a safer alternative for scale-up if the reaction conditions permit. acs.org

Advanced Spectroscopic and Structural Elucidation of 2 Naphthalenecarboxamide, 1 Hydroxy and Its Analogues

High-Resolution Mass Spectrometry (HR-MS/MS) for Complex Structure Confirmation

High-Resolution Mass Spectrometry is a powerful technique for the precise determination of molecular formulas and the structural elucidation of complex molecules through fragmentation analysis. The high accuracy of this method allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

For 2-Naphthalenecarboxamide, 1-hydroxy-, the monoisotopic mass is calculated to be 187.06332 Da. uni.lu HR-MS analysis would aim to confirm this exact mass. In addition to the parent ion, mass spectrometry can predict the mass-to-charge ratio (m/z) of various adducts that may form in the ion source, such as protonated ([M+H]+), sodiated ([M+Na]+), or deprotonated ([M-H]-) species. The predicted Collision Cross Section (CCS) values, which relate to the ion's shape and size in the gas phase, provide another layer of conformational information.

Detailed fragmentation patterns obtained through tandem mass spectrometry (MS/MS) are crucial for confirming the connectivity of the naphthalene (B1677914) core, the hydroxyl group, and the carboxamide moiety. For instance, fragmentation of an N-substituted analogue, 3-hydroxy-N-1-naphthalenyl-2-naphthalenecarboxamide, provides evidence for the core structures and the nature of the substituent. nist.gov

Table 1: Predicted HR-MS Data for 2-Naphthalenecarboxamide, 1-hydroxy- Adducts uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺188.07060136.9
[M+Na]⁺210.05254145.5
[M-H]⁻186.05604140.3
[M+NH₄]⁺205.09714156.7
[M+K]⁺226.02648142.0
[M+H-H₂O]⁺170.06058131.3

This interactive table provides predicted mass-to-charge ratios and collision cross sections for various adducts of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and spatial relationships of atoms.

For 2-Naphthalenecarboxamide, 1-hydroxy-, 1H NMR would show distinct signals for the aromatic protons on the naphthalene ring system, the hydroxyl proton, and the amide protons. The chemical shifts and coupling constants of the aromatic protons are diagnostic of the substitution pattern. The related compound, 1-Hydroxy-2-naphthoic acid, shows a characteristic downfield signal for the carboxylic acid proton around δ 12.82 ppm in DMSO-d6, while the aromatic protons appear between δ 7.22 and 8.57 ppm. chemicalbook.com Similarly, 13C NMR provides chemical shifts for each unique carbon atom, with the carbonyl carbon of the carboxamide and the carbon bearing the hydroxyl group showing characteristic resonances. chemicalbook.com

While 1D NMR spectra can be complex, 2D NMR techniques resolve overlapping signals and establish correlations between different nuclei. nih.gov

2D-COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) coupling networks. For 2-Naphthalenecarboxamide, 1-hydroxy-, COSY would reveal the connectivity of adjacent protons on the naphthalene rings, helping to unambiguously assign their signals. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is invaluable for assigning the carbon signals based on the previously assigned proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. HMBC is critical for piecing together the molecular skeleton, for instance, by showing correlations from the amide protons to the carbonyl carbon and the adjacent aromatic carbon, confirming the carboxamide group's position.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for the Analogous 1-Hydroxy-2-naphthoic acid in DMSO-d6 chemicalbook.com

Atom TypeChemical Shift (ppm)
¹H (Carboxylic Acid)12.82 (s, 1H)
¹H (Aromatic)8.57 (d, 1H), 7.99 (t, 1H), 7.86 (t, 1H), 7.56 (m, 1H), 7.36 (m, 1H), 7.22 (m, 1H)
¹³C (Carbonyl)172.99
¹³C (C-OH)160.78
¹³C (Aromatic)135.26, 131.99, 129.19, 128.47, 125.39, 125.02, 123.81, 119.33, 108.52

This interactive table presents known NMR data for a closely related analogue, illustrating the expected chemical shift ranges.

While solution-state NMR provides data on molecules in a dissolved state, solid-state NMR (ssNMR) provides information about the structure and dynamics of molecules in their solid, crystalline form. This is particularly important for studying polymorphism, where a compound can exist in multiple crystal forms with different physical properties.

ssNMR can distinguish between polymorphs because the chemical shifts of atoms, particularly ¹³C, are highly sensitive to the local electronic environment, which is influenced by the crystal packing. Different polymorphs will yield distinct ssNMR spectra. Although specific ssNMR studies on 2-Naphthalenecarboxamide, 1-hydroxy- are not widely reported, the technique is a standard method for characterizing polymorphic forms in related pharmaceutical and materials science research.

X-ray Crystallography for Single Crystal and Powder Diffraction Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. It provides precise bond lengths, bond angles, and details of intermolecular interactions.

Analysis of single crystals provides a detailed picture of how molecules arrange themselves in the solid state. This crystal packing is governed by non-covalent interactions such as hydrogen bonds, π-π stacking, and van der Waals forces.

For 2-Naphthalenecarboxamide, 1-hydroxy-, the hydroxyl and amide groups are potent hydrogen bond donors and acceptors. It is expected that these groups would dominate the crystal packing, likely forming extended networks of intermolecular hydrogen bonds. The planar naphthalene rings would also be expected to participate in π-π stacking interactions.

In a study of a new polymorph of the analogue 1-hydroxy-2-naphthoic acid, the crystal structure revealed a layered arrangement with significant hydrogen bonding interactions involving the carboxylic acid and hydroxyl groups. nih.gov

The ability of a compound to exist in different crystalline forms, or polymorphs, is of critical importance. Different polymorphs can have different stabilities, dissolution rates, and other physical properties. X-ray powder diffraction (XRPD) is a key technique for identifying and distinguishing between different polymorphic forms, as each form will produce a unique diffraction pattern.

A study on the closely related 1-hydroxy-2-naphthoic acid identified a new polymorph during co-crystallization experiments. nih.gov This highlights that the crystallization conditions can significantly influence which solid-state form is produced. Co-crystallization, the process of crystallizing a target molecule with a second "co-former" molecule, is a common strategy to modify the physical properties of a compound or to discover new solid forms. Research in this area for 1-hydroxy-2-naphthalenecarboxamides would involve screening various co-formers to explore the landscape of possible multi-component solids.

Table 3: Crystallographic Data for a Polymorph of the Analogue 1-Hydroxy-2-naphthoic acid nih.gov

ParameterValue
Crystal SystemMonoclinic
Space GroupP 1 21/n 1
a (Å)6.9798
b (Å)3.8107
c (Å)32.790
α (°)90.00
β (°)93.901
γ (°)90.00

This interactive table summarizes key crystallographic parameters for a known polymorph of a closely related analogue.

Advanced Optical Spectroscopy for Electronic Structure and Excited State Analysis

The electronic behavior of 2-Naphthalenecarboxamide, 1-hydroxy- and its analogues is largely dictated by the naphthalene core and the interplay between the hydroxyl and carboxamide functional groups. A predominant photophysical process in these molecules is Excited-State Intramolecular Proton Transfer (ESIPT), where the proton from the hydroxyl group transfers to the carbonyl oxygen of the amide in the excited state. dntb.gov.uamdpi.comrsc.org This process is fundamental to their unique optical properties, such as a large separation between absorption and emission energies (Stokes shift). researchgate.net

UV-Visible Absorption and Emission Spectroscopy

The UV-Visible absorption spectra of these compounds are characterized by transitions within the π-electron system of the naphthalene ring. uobabylon.edu.iqlibretexts.org For analogues like 1-hydroxy-2-naphthaldehyde (B49639) (HN12), two significant absorption bands are observed. researchgate.net One band, at a shorter wavelength, corresponds to an open conformational form, while the second, lower-energy band is attributed to the stable, intramolecularly hydrogen-bonded 'enol' form. researchgate.net The presence of conjugation and various functional groups influences the position of these absorption maxima. libretexts.orgshimadzu.com

Upon photoexcitation, the molecule undergoes ESIPT to form a 'keto' tautomer. This tautomer is responsible for the emissive properties. Because the keto form has a more extended π-conjugation, its emission is significantly red-shifted compared to the absorption of the enol form, resulting in a large Stokes shift. researchgate.netnih.gov For instance, the emission for HN12 is observed with a Stokes shift of approximately 100 nm. researchgate.net This large shift is a hallmark of the ESIPT process and is advantageous in applications like fluorescence sensing, as it minimizes self-absorption and interference from scattered excitation light. nih.gov

Table 1: Representative UV-Visible Absorption and Emission Maxima for Analogous Naphthalene Derivatives

Compound Solvent Absorption λmax (nm) Emission λmax (nm) Stokes Shift (nm)
1-hydroxy-2-naphthaldehyde Various ~370 researchgate.net 418-435 researchgate.net ~48-65
2-hydroxy-6-nitro-1-naphthaldehyde Acetonitrile 295, 340 researchgate.net Not Reported Not Reported
1-hydroxy-2-naphthoic acid Solid State Not Reported 448 researchgate.net Not Reported

Note: Data is compiled from studies on analogous compounds and is intended to be representative.

Fluorescence and Phosphorescence Quantum Yield Studies

The fluorescence quantum yield (ΦF), which measures the efficiency of the fluorescence process, is a critical parameter for these compounds. It is defined as the ratio of photons emitted to photons absorbed. nih.gov For molecules undergoing ESIPT, the quantum yield can be highly sensitive to the molecular structure and the surrounding environment, such as solvent polarity. nih.govrsc.org

Table 2: Representative Fluorescence Quantum Yields (ΦF) for Analogous ESIPT and Naphthalene Compounds

Compound Class State/Solvent Quantum Yield (ΦF)
Fluorene-based ESIPT Molecules Solid State 0.55 - 0.68 rsc.org
Fluorene-based ESIPT Molecules Chloroform 0.04 - 0.08 rsc.org
1,4-Bis(trimethylsilylethynyl)naphthalene Cyclohexane 0.85 mdpi.com

Note: This table illustrates typical quantum yields for structurally related fluorescent compounds.

Time-Resolved Spectroscopy for Photophysical Dynamics

Time-resolved spectroscopy provides crucial insights into the dynamics of the excited states. Techniques like time-resolved fluorescence and femtosecond transient absorption are used to monitor the ultrafast processes following photoexcitation. nih.gov For ESIPT molecules, these methods can directly observe the decay of the initially populated enol state and the corresponding rise of the keto tautomer's emission.

Research on analogous systems, such as 1-hydroxyanthraquinone (B86950) and 1-hydroxy-2-naphthaldehyde, has demonstrated that the ESIPT process is often barrierless and occurs on an ultrafast timescale, typically in the femtosecond to picosecond range. researchgate.net For example, the proton transfer in 1-hydroxyanthraquinone was found to have a time constant of approximately 260 fs. researchgate.net In jet-cooled 1-hydroxy-2-naphthaldehyde, the ESIPT rate constant was estimated to be less than or equal to 10¹¹ s⁻¹, occurring across a small energy barrier. rsc.org These rapid, non-radiative decay channels from the enol state are what allow the efficient population of the emissive keto state.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is essential for identifying functional groups and analyzing the conformational structure of 2-Naphthalenecarboxamide, 1-hydroxy-. These two techniques are complementary: FTIR measures the absorption of infrared light, while Raman measures the inelastic scattering of laser light. thermofisher.com

The vibrational spectrum is dominated by modes associated with the hydroxyl, amide, and naphthalene groups. The intramolecular hydrogen bond between the phenolic -OH and the amide C=O has a significant effect, particularly on the stretching frequencies of these groups. Detailed analysis, often supported by Density Functional Theory (DFT) calculations, allows for the precise assignment of observed spectral bands to specific molecular vibrations. researchgate.netresearchgate.net

Table 3: Characteristic Vibrational Frequencies for 2-Naphthalenecarboxamide, 1-hydroxy- based on Analogous Compounds

Vibrational Mode Functional Group Expected Wavenumber (cm-1) Notes
O-H Stretch Phenolic -OH 3400-3600 Broadened and shifted to lower frequency due to strong intramolecular H-bonding. mdpi.com
N-H Stretch Amide 3100-3600 Can be distinguished from O-H; position depends on H-bonding. sapub.org
C-H Stretch Aromatic 3000-3120 Characteristic of the naphthalene ring. mdpi.com
C=O Stretch (Amide I) Amide 1630-1680 Strong intensity in IR. Position is sensitive to H-bonding and conjugation. mdpi.com
C=C Stretches Aromatic Ring 1400-1600 Multiple bands characteristic of the naphthalene skeleton. researchgate.net
N-H Bend (Amide II) Amide ~1550 Mixed mode with C-N stretching. researchgate.net

Note: Wavenumbers are approximate and based on data from structurally similar compounds like 1-hydroxy-2-naphthoic acid and various benzamides.

Table of Mentioned Compounds

Compound Name
2-Naphthalenecarboxamide, 1-hydroxy-
1-hydroxy-2-naphthaldehyde
1-hydroxy-2-naphthoic acid
2-hydroxy-6-nitro-1-naphthaldehyde
1-hydroxyanthraquinone
1,4-Bis(trimethylsilylethynyl)naphthalene
Benzene
Phenol
p-Nitrophenol

Computational and Theoretical Chemistry Studies of 2 Naphthalenecarboxamide, 1 Hydroxy

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of 2-Naphthalenecarboxamide, 1-hydroxy-. By solving the electronic Schrödinger equation at various levels of approximation, these methods provide detailed information about electron distribution, orbital energies, and chemical reactivity.

Density Functional Theory (DFT) is a widely employed computational method that offers a favorable balance between accuracy and computational cost, making it well-suited for studying the electronic and nuclear structures of molecules like 2-Naphthalenecarboxamide, 1-hydroxy-. DFT calculations are instrumental in determining the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to approximate the electronic energy of the molecule.

The optimized geometry corresponds to the lowest energy conformation of the molecule on the potential energy surface. For 2-Naphthalenecarboxamide, 1-hydroxy-, DFT calculations can predict the planarity of the naphthalene (B1677914) ring system and the orientation of the carboxamide and hydroxyl groups. The intramolecular hydrogen bond between the hydroxyl group at the 1-position and the carbonyl oxygen of the carboxamide group is a key feature that can be accurately described by DFT.

ParameterPredicted Value (B3LYP/6-311++G(d,p))
O-H bond length (hydroxyl)0.97 Å
C=O bond length (amide)1.25 Å
C-N bond length (amide)1.36 Å
N-H bond length (amide)1.01 Å
O-H···O hydrogen bond distance1.85 Å
Total Energy-798.5 Hartree
Note: The data in this table is representative and based on typical DFT calculations for similar aromatic amides. Actual values may vary based on the specific computational setup.

For even greater accuracy, ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can be employed. While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation, leading to highly accurate predictions of molecular energies and properties. These high-accuracy calculations are particularly useful for benchmarking DFT results and for studying systems where electron correlation effects are dominant.

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational landscape, flexibility, and interactions of 2-Naphthalenecarboxamide, 1-hydroxy- in different environments, such as in solution.

In an MD simulation, the molecule is typically placed in a box of solvent molecules (e.g., water), and the trajectories of all atoms are tracked over time. This allows for the exploration of different conformations and the calculation of various properties, such as root-mean-square deviation (RMSD) and radial distribution functions. For 2-Naphthalenecarboxamide, 1-hydroxy-, MD simulations can reveal the stability of the intramolecular hydrogen bond in an aqueous environment and the dynamics of the carboxamide group's rotation. The stability of ligands within an active site can be assessed by monitoring RMSD fluctuations, with stable binding indicated by minor fluctuations. mdpi.com

Prediction of Spectroscopic Properties from First Principles

Computational methods can predict various spectroscopic properties of 2-Naphthalenecarboxamide, 1-hydroxy-, which can be directly compared with experimental data. Time-dependent DFT (TD-DFT) is commonly used to calculate electronic absorption spectra (UV-Vis), providing information about the energies and intensities of electronic transitions. researchgate.net These calculations can help in assigning the observed absorption bands to specific molecular orbitals.

Similarly, the vibrational frequencies and intensities for infrared (IR) and Raman spectra can be computed using DFT. The calculated vibrational modes can be visualized to understand the atomic motions associated with each peak in the experimental spectrum. For instance, the characteristic C=O and N-H stretching frequencies of the amide group can be accurately predicted.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculations provide theoretical chemical shifts that, when compared with experimental data, can aid in the structural elucidation of the molecule and its derivatives.

Spectroscopic PropertyPredicted ValueExperimental Value
λmax (UV-Vis)340 nm342 nm
ν(C=O) (IR)1650 cm⁻¹1648 cm⁻¹
ν(N-H) (IR)3400 cm⁻¹3395 cm⁻¹
δ(¹³C, C=O) (NMR)168 ppm167.5 ppm
Note: The data in this table is illustrative and represents typical agreement between calculated and experimental values for similar compounds.

In Silico Screening and Library Design for Derivatives

The scaffold of 2-Naphthalenecarboxamide, 1-hydroxy- serves as a promising starting point for the design of new molecules with tailored properties. In silico screening techniques, such as virtual screening and quantitative structure-activity relationship (QSAR) modeling, are employed to explore the chemical space around this core structure. mdpi.comnih.gov

Virtual screening involves docking large libraries of compounds into the active site of a biological target to identify potential hits. mdpi.com For derivatives of 2-Naphthalenecarboxamide, 1-hydroxy-, this approach can be used to discover new enzyme inhibitors or receptor ligands. rsc.org QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity, enabling the prediction of the activity of novel derivatives. These computational approaches accelerate the drug discovery process by prioritizing the synthesis and testing of the most promising candidates. nih.gov

Computational Prediction of Molecular Recognition and Binding Interactions

Understanding how 2-Naphthalenecarboxamide, 1-hydroxy- and its derivatives interact with biological macromolecules is crucial for rational drug design. Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a protein or other receptor. nih.gov

For 2-Naphthalenecarboxamide, 1-hydroxy-, docking studies can reveal the key interactions, such as hydrogen bonds and π-stacking, that govern its binding to a specific target. nih.gov For example, a derivative, N,N'-(1,2-phenylene)bis(1-hydroxy-2-naphthamide), has been studied for its ability to selectively bind metal ions like Fe³⁺ and Al³⁺, with DFT and TD-DFT calculations supporting the experimental findings. researchgate.net These computational predictions provide valuable insights into the mechanism of action and can guide the optimization of lead compounds to improve their binding affinity and selectivity.

Chemical Reactivity, Reaction Mechanisms, and Coordination Chemistry of 2 Naphthalenecarboxamide, 1 Hydroxy

Electrochemical Behavior and Redox Mechanisms of 2-Naphthalenecarboxamide, 1-hydroxy-

The chemical step in this ECE mechanism was identified as the rate-determining step and was found to follow second-order reaction kinetics. uctm.eduresearchgate.net The degradation of Naphthol AS-BO was optimal at a potential of 12 V and a highly acidic pH of 1. uctm.eduresearchgate.net Under these conditions, a degradation of 88.74% was achieved within two hours. uctm.edu

Studies on the parent molecule, 2-naphthol (B1666908), show that its electrochemical oxidation is an irreversible process. mdpi.com The oxidation of 2-naphthol is believed to occur in two steps: the initial formation of a naphthyloxy radical, which can then undergo further reactions. mdpi.com For naphthol isomers, the oxidation potential is pH-dependent, shifting to lower values as pH increases, which indicates that protons are directly involved in the redox reaction. mdpi.com

Table 1: Kinetic Data for Electrochemical Degradation of Naphthol AS-BO

Parameter Value Conditions Source
Reaction Order Second Order Nanoporous carbon paste electrode, 0.1 M NaCl uctm.edu
Rate Constant (k) 0.001 ppm/min 50 mL of 55.9 ppm solution uctm.edu

Note: The data pertains to Naphthol AS-BO, a structural analog of 2-Naphthalenecarboxamide, 1-hydroxy-.

Mechanistic Investigations of Hydrolysis and Degradation Pathways

The degradation of Naphthol AS and its derivatives is a critical area of environmental research. The electrochemical degradation of the related Naphthol AS-BO compound not only breaks down the molecule but also significantly reduces the chemical oxygen demand (COD) of the solution, with a reported decrease of up to 90.84% after 120 minutes of treatment. uctm.eduresearchgate.net UV-Vis spectroscopy during the degradation of Naphthol AS-BO showed a decrease in the absorption peak associated with the azo bond (in this specific derivative), indicating its cleavage is a key degradation step. uctm.edu

The degradation pathway for the core structure, 2-naphthol, has been investigated using advanced oxidation processes like the Electro-Fenton system. mdpi.com This research identified several degradation intermediates, suggesting that the naphthalene (B1677914) ring system is broken down into smaller molecules. The main degradation products included β-naphthoquinone, 1,2-naphthalenedione, naphthalene, and benzoic acid. mdpi.com This indicates that degradation proceeds through hydroxylation, oxidation of the hydroxyl group to a quinone, and subsequent ring-opening reactions. mdpi.com

In anaerobic environments, studies on naphthalene degradation by sulfate-reducing bacteria show that the pathway proceeds via carboxylation to form 2-naphthoic acid, which is then reduced. nih.govd-nb.info Notably, these bacterial cultures were unable to grow on or degrade 1-hydroxy-2-naphthoic acid, suggesting that hydroxylation is not the initial step in this particular anaerobic pathway. d-nb.info

Acid-Base Equilibria and Proton Transfer Dynamics

The acid-base properties of 2-Naphthalenecarboxamide, 1-hydroxy- are centered on the phenolic hydroxyl group. The acidity of this group is quantified by its acid dissociation constant (pKa). The reported pKa for Naphthol AS is 9.70 at 25°C. chemicalbook.com This value indicates it is a weak acid, existing predominantly in its protonated (neutral) form in standard aqueous solutions. In contrast, derivatives can have different acidities; for example, Naphthol AS-MX has a pKa of 7.021. kettering.edu

Table 2: Acid Dissociation Constants (pKa) of Naphthol AS and Related Compounds

Compound pKa Value Notes Source
2-Naphthalenecarboxamide, 1-hydroxy- (Naphthol AS) 9.70 Measured at 25°C chemicalbook.com
2-Naphthol 9.51 - nih.gov
Naphthol AS-MX 7.021 - kettering.edu
Naphthol AS-BO 8.73 Predicted

A significant feature of the 2-naphthol chromophore is its behavior as a "photoacid." Upon electronic excitation to its first singlet state (S₁), its acidity dramatically increases. For 2-naphthol, the pKa drops from 9.5 in the ground state to 2.8 in the excited state. nih.gov This phenomenon, known as Excited-State Intramolecular Proton Transfer (ESPT), is driven by a significant redistribution of electron density in the excited state, which makes the hydroxyl proton more labile. nih.govconicet.gov.ar Deprotonation in the excited state helps to relieve the excited-state antiaromaticity of the naphthalene ring system, thus stabilizing the resulting excited anion. nih.gov While this behavior is well-documented for 2-naphthol and its derivatives, specific quantitative studies on the ESPT dynamics of 2-Naphthalenecarboxamide, 1-hydroxy- itself were not found in the reviewed literature. However, given the shared molecular core, similar photoacidic behavior is expected. mdpi.com

Formation of Coordination Complexes with Metal Ions

2-Naphthalenecarboxamide, 1-hydroxy- possesses two primary donor atoms for coordination with metal ions: the oxygen of the hydroxyl group and the oxygen of the amide carbonyl group. The molecule exists in tautomeric equilibrium between a keto-hydrazone and enol-amide form, with studies on related azo derivatives indicating the keto-hydrazone form is prevalent in the solid state. researchgate.net An intramolecular hydrogen bond between the phenolic hydrogen and the carbonyl oxygen is a key structural feature. researchgate.netnih.gov

Upon reaction with a metal ion, the phenolic proton is typically displaced, and the ligand coordinates as a monoanionic species. It acts as a bidentate chelating agent, binding to the metal center through the deprotonated phenolic oxygen and the carbonyl oxygen. nih.govacs.orgmdpi.com This forms a stable six-membered chelate ring, a common coordination mode for this class of ligands. In complexes of related azo dye ligands, coordination occurs via the deprotonated hydroxyl oxygen and one of the azo nitrogen atoms. nih.govacs.org For 1-nitroso-2-naphthol (B91326) complexes, binding occurs through the hydroxyl oxygen and the nitroso nitrogen. medcraveonline.com

While the coordination behavior can be inferred, specific structural characterizations, such as single-crystal X-ray diffraction, for simple metal complexes of the parent 2-Naphthalenecarboxamide, 1-hydroxy- are not widely reported in the surveyed literature. However, extensive research exists on the metal complexes of its derivatives, particularly azo dyes.

For instance, complexes of Mn(II), Fe(III), and Cr(III) with 4-(2-hydroxyphenylazo)-1-naphthol have been synthesized and characterized. nih.govacs.org Spectroscopic analysis (FT-IR) of these complexes confirms the coordination mode. The disappearance of the phenolic O-H stretching band and shifts in the azo (–N=N–) stretching frequency upon complexation indicate that the ligand binds through the deprotonated phenolic oxygen and the azo nitrogen. nih.govacs.orgmdpi.com New bands appearing at lower frequencies are assigned to metal-oxygen (M-O) and metal-nitrogen (M-N) bonds, further confirming the coordination. nih.govmdpi.com These studies typically show a 1:2 metal-to-ligand ratio, resulting in six-coordinate, often octahedral, geometries around the metal ion, with additional sites potentially occupied by solvent molecules like water. nih.govresearchgate.net

There is no available research in the reviewed literature detailing the catalytic applications of metal complexes formed with 2-Naphthalenecarboxamide, 1-hydroxy- as the primary ligand. The parent compound, 2-naphthol, is a common starting material in the synthesis of more complex ligands that are then used to create catalysts for various organic reactions, such as C-N cross-coupling or the synthesis of heterocyclic compounds. researchgate.net Furthermore, bimetallic systems involving palladium and ruthenium complexes have been used for the asymmetric transfer hydrogenation of naphthol derivatives. chinesechemsoc.org However, these examples involve reactions of naphthols or use ligands derived from them, rather than employing a pre-formed metal complex of 2-Naphthalenecarboxamide, 1-hydroxy- as the catalyst itself.

Mechanistic Biological Activity Studies of 2 Naphthalenecarboxamide, 1 Hydroxy and Its Derivatives

In Vitro Antioxidant Mechanisms

The antioxidant potential of hydroxynaphthalene derivatives is a key aspect of their biological profile, primarily exerted through two synergistic mechanisms: direct scavenging of harmful free radicals and the chelation of metal ions that catalyze oxidative reactions.

Phenolic compounds are well-regarded for their ability to act as antioxidants by donating a hydrogen atom from their hydroxyl (-OH) group to neutralize free radicals, thus terminating damaging chain reactions. This process, known as hydrogen atom transfer (HAT), is a primary radical-scavenging pathway. researchgate.net The efficacy of this action in hydroxynaphthalene structures is significantly influenced by the position of the hydroxyl group on the naphthalene (B1677914) ring. researchgate.net

Studies on structurally related hydroquinones, such as hydroxynaphthalenones, have demonstrated that intramolecular hydrogen bonding is a relevant feature that enhances radical-scavenging activity. researchgate.net The reactivity of these compounds is often evaluated using assays with stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). nih.govnih.govmdpi.com In these assays, the antioxidant compound donates an electron or hydrogen atom to DPPH, a process that can be monitored by a color change and quantified to determine scavenging capacity. nih.govmdpi.com The ability of hydroxynaphthalene derivatives to scavenge radicals like the hydroxyl radical (HO•) is crucial, as these reactive oxygen species (ROS) can inflict widespread damage on cellular components. researchgate.net

Transition metals, particularly iron, can participate in the Fenton reaction, a chemical process that generates highly destructive hydroxyl radicals from hydrogen peroxide, leading to significant oxidative stress. researchgate.netmdpi.com Oxidative stress is a condition implicated in the pathology of numerous diseases. nih.gov A key protective mechanism against this damage is the sequestration, or chelation, of these metal ions, rendering them inactive. nih.govnih.gov

Compounds with a hydroxynaphthalene carboxamide scaffold are recognized for their potential to act as bidentate ligands, meaning they can bind to a single metal ion at two points, effectively sequestering it. researchgate.net This chelation prevents the metal ion from participating in redox cycling and the subsequent generation of ROS. mdpi.comnih.gov The therapeutic rationale for using iron chelators is to eliminate these free, labile iron species, which in this context, allows the chelator to function as an indirect antioxidant. nih.gov Research into related structures, such as substituted quinolines, has highlighted that bidentate properties are key to their metal-chelating capacity and subsequent biological activities. researchgate.net

Anti-inflammatory Mechanisms at the Molecular Level

Derivatives of 2-Naphthalenecarboxamide, 1-hydroxy- have demonstrated significant anti-inflammatory properties, which are attributable to their ability to interfere with key enzymatic pathways and signaling molecules that drive the inflammatory response.

The arachidonic acid cascade is central to inflammation, with the enzymes cyclooxygenase (COX) and lipoxygenase (LOX) playing pivotal roles. nih.govnih.gov These enzymes are responsible for metabolizing arachidonic acid into pro-inflammatory mediators: prostaglandins (B1171923) (by COX) and leukotrienes (by LOX). nih.gov The COX enzyme has two main isoforms, COX-1, which is involved in homeostatic functions like protecting the stomach lining, and COX-2, which is typically upregulated at sites of inflammation. youtube.com

A modern therapeutic approach focuses on developing dual inhibitors of both COX and LOX, which may offer a broader spectrum of anti-inflammatory action with an improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes. nih.govnih.gov Research has shown that certain 2-phenylnaphthalene (B165426) derivatives can significantly decrease the expression of cyclooxygenase-II (COX-2). ekb.eg Furthermore, studies on naphthalene–nicotinonitrile hybrids have identified compounds with potent inhibitory activity against COX-2, with some exhibiting high selectivity over the COX-1 isoform. nih.gov The binding energies of these compounds to the COX-2 active site have been calculated to be in the range of 7.7–12.2 kcal mol⁻¹, supporting the experimental screening results. nih.gov

A hallmark of the inflammatory response is the production and release of signaling proteins called cytokines. Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-6), are produced by immune cells like macrophages and orchestrate the inflammatory cascade. nih.govnih.gov The transcription factor NF-κB is a major regulator of genes encoding these pro-inflammatory cytokines. nih.gov

Studies on 2-phenylnaphthalene derivatives have demonstrated their ability to inhibit the production of key inflammatory mediators. In lipopolysaccharide (LPS)-induced macrophage cells, these compounds were found to significantly inhibit the production of nitric oxide, interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). ekb.eg This inhibition is linked to the downregulation of the MAPK/NF-κB signaling pathways. ekb.eg This mechanism is a recognized target for anti-inflammatory agents, as blocking these pathways can effectively suppress the expression of multiple pro-inflammatory genes. medchemexpress.com

Antimycobacterial Activity and Mechanisms of Action

A significant area of research for hydroxynaphthalene carboxamides has been their potent activity against various species of mycobacteria, including the causative agent of tuberculosis.

A substantial body of research has demonstrated that N-aryl-2-hydroxynaphthalene-1-carboxamides and their positional isomers, N-aryl-1-hydroxynaphthalene-2-carboxamides, possess promising antimycobacterial properties. researchgate.netnih.gov In vitro screening has revealed that many of these derivatives exhibit activity against Mycobacterium tuberculosis, M. kansasii, M. smegmatis, and M. marinum, with some compounds showing efficacy comparable or superior to standard drugs like rifampicin (B610482) and isoniazid. nih.govnih.gov

Key findings have identified several highly active derivatives. For instance, 2-hydroxy-N-(4-propoxyphenyl)-naphthalene-1-carboxamide displayed a high level of activity against M. tuberculosis with a minimum inhibitory concentration (MIC) of 12 µM, while showing insignificant cytotoxicity against human cells. nih.gov Similarly, N-[4-(but-2-yloxy)phenyl]-2-hydroxy-naphthalene-1-carboxamide was effective against all tested mycobacterial strains. nih.gov In the isomer series, N-(4-fluorophenyl)-1-hydroxynaphthalene-2-carboxamide showed the highest activity against M. kansasii with an MIC of 14.2 µmol/L. nih.gov Structure-activity relationship studies indicate that lipophilicity is a critical physicochemical parameter that influences the antimycobacterial efficacy of these compounds. nih.govmdpi.com

In Vitro Antimycobacterial Activity of Selected Hydroxynaphthalene Carboxamide Derivatives
CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)Source
2-hydroxy-N-(4-propoxyphenyl)-naphthalene-1-carboxamideMycobacterium tuberculosis H37Ra12 µM nih.gov
N-[3-(But-2-yloxy)phenyl]-2-hydroxy-naphthalene-1-carboxamideMultiple mycobacterial strainsHigh Activity nih.gov
N-[4-(But-2-yloxy)phenyl]-2-hydroxy-naphthalene-1-carboxamideMultiple mycobacterial strainsHigh Activity nih.gov
N-(3-Fluorophenyl)-1-hydroxynaphthalene-2-carboxamideMycobacterium marinum28.4 µmol/L nih.gov
N-(4-fluorophenyl)-1-hydroxynaphthalene-2-carboxamideMycobacterium kansasii14.2 µmol/L nih.gov
N-(4-bromophenyl)-1-hydroxynaphthalene-2-carboxamideMycobacterium smegmatis46.7 µmol/L nih.gov
2-hydroxy-N-[2-methyl-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamideMultiple bacteria/mycobacteria0.3 to 92.6 µM nih.gov

The mechanism of action for these compounds is believed to be multitargeted. nih.gov A primary proposed mechanism is the disruption of bacterial energy metabolism. nih.gov The viability of M. tuberculosis H37Ra was observed to decrease significantly following exposure to these compounds, an effect measured by the MTT assay which indicates inhibition of cellular respiration. nih.govresearchgate.net It is thought that these molecules may act as proton shuttle inhibitors, disrupting the cellular proton gradient essential for energy production. researchgate.net More specifically, some studies suggest that these compounds inhibit various enzymatic systems within the bacteria. nih.gov Another potential mechanism is the inhibition of cell wall synthesis, a common target for antimycobacterial drugs. nih.govresearchgate.net

Mycobacterial Target Identification and Validation

The primary mycobacterial target for inhibitors based on the naphthalenecarboxamide scaffold has been identified as the Mycobacterial Membrane Protein Large 3 (MmpL3). nih.gov MmpL3 is an essential transporter protein in mycobacteria, belonging to the Resistance-Nodulation-Division (RND) superfamily of transporters. nih.gov It plays a critical role in the biogenesis of the mycobacterial outer membrane. nih.gov

MmpL3 is responsible for the export of mycolic acids, which are long-chain fatty acids that are fundamental components of the mycobacterial cell wall. medchemexpress.com These mycolic acids are transported in the form of trehalose (B1683222) monomycolates (TMM) from the cytoplasm to the periplasmic space. nih.gov The essentiality of MmpL3 for mycobacterial viability has been confirmed through target validation studies. medchemexpress.com Genetic silencing of the mmpL3 gene has been shown to be lethal to mycobacteria, mimicking the effects of chemical inhibitors and confirming its high therapeutic potential as a drug target. medchemexpress.com The transporter is localized at the poles and septum of actively growing mycobacterial cells, which are sites of new cell wall synthesis. nih.gov

Inhibition of Essential Mycobacterial Processes

Inhibition of MmpL3 by active compounds, including derivatives of 2-Naphthalenecarboxamide, 1-hydroxy-, disrupts the essential process of mycolic acid transport. This inhibition leads to the intracellular accumulation of trehalose monomycolates (TMM) and prevents their transfer to their final destinations in the cell wall and outer membrane. medchemexpress.com The disruption of this export pathway is a key mechanism of the antimycobacterial action.

Furthermore, studies on N-(alkoxyphenyl)-1-hydroxynaphthalene-2-carboxamides, which are derivatives of the core compound, have demonstrated a significant reduction in the metabolic activity and viability of Mycobacterium tuberculosis H37Ra. nih.gov This indicates that the inhibition of MmpL3 and the subsequent effects on cell wall integrity lead to a broader metabolic decline in the bacteria. nih.gov The consequence of MmpL3 inhibition is the compromising of the mycobacterial cell envelope's integrity, which contributes to the intrinsic resistance of mycobacteria to various antimicrobials. nih.gov

Enzyme Inhibition and Activation Studies (excluding human clinical context)

Direct studies detailing the inhibition or activation of specific enzymes by 2-Naphthalenecarboxamide, 1-hydroxy- in a non-human context are not extensively available in the reviewed literature. Research in this area has often focused on derivatives with different chemical scaffolds. For instance, other classes of naphthalenic compounds have been investigated for their inhibitory effects on various enzymes. Tetrahydronaphthalene amides have been identified as inhibitors of mycobacterial ATP synthase. Other research has explored the inhibition of enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) by different naphthalenic derivatives. However, specific enzyme kinetics data for 2-Naphthalenecarboxamide, 1-hydroxy- is not prominently featured in the available scientific reports.

Receptor Binding and Ligand-Target Interactions (in vitro)

The direct in vitro binding and interaction of 2-Naphthalenecarboxamide, 1-hydroxy- with its target, MmpL3, have not been specifically detailed in the available literature. However, the binding mechanisms of other inhibitors to MmpL3 have been elucidated, providing insights into potential interactions. MmpL3 inhibitors typically bind within a hydrophobic transmembrane pore of the protein. nih.gov Cryo-electron microscopy and molecular dynamics simulations of other inhibitors, such as SQ109, have shown that they bind within the transmembrane domain of MmpL3, disrupting a proton translocation pathway that powers the transporter. nih.govnih.gov

These inhibitors often interact with key amino acid residues within the binding pocket. nih.govnih.gov For example, the ethylenediamine (B42938) group of SQ109 has been shown to form hydrogen bonds with aspartate residues (D256 and D645) in the MmpL3 pore. nih.gov It is hypothesized that derivatives of 2-Naphthalenecarboxamide, 1-hydroxy- would also occupy this hydrophobic channel, but specific binding affinities and detailed ligand-target interaction maps for this particular compound are not currently available.

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies have been conducted on derivatives of 2-Naphthalenecarboxamide, 1-hydroxy- to determine the chemical features that influence their antimycobacterial potency. These studies have primarily focused on modifications to the amide substituent.

For a series of ring-substituted 1-hydroxynaphthalene-2-carboxanilides, the nature and position of the substituent on the phenyl ring were found to be critical for activity against various mycobacterial species. nih.gov Lipophilicity was identified as a key physicochemical parameter influencing the biological activity of these compounds. nih.gov

Below is a table summarizing the antimycobacterial activity of selected N-substituted 1-hydroxynaphthalene-2-carboxamide derivatives against different mycobacterial strains.

Compound NameSubstituent on Phenyl RingM. marinum MIC (µmol/L)M. kansasii MIC (µmol/L)M. smegmatis MIC (µmol/L)
N-(3-Fluorophenyl)-1-hydroxynaphthalene-2-carboxamide3-Fluoro28.4>500>500
N-(4-Fluorophenyl)-1-hydroxynaphthalene-2-carboxamide4-Fluoro>50014.2>500
N-(4-Bromophenyl)-1-hydroxynaphthalene-2-carboxamide4-Bromo>500>50046.7
1-Hydroxy-N-(3-methylphenyl)naphthalene-2-carboxamide3-Methyl53.653.653.6
Data sourced from a study on ring-substituted 1-hydroxynaphthalene-2-carboxanilides. nih.gov

The data indicates that the position of the substituent on the aniline (B41778) ring significantly impacts the spectrum of activity. For instance, a fluorine atom at the 3-position conferred the highest activity against M. marinum, while a fluorine at the 4-position was most effective against M. kansasii. nih.gov The 4-bromo and 3-methyl substituted compounds showed broader activity against the tested strains. nih.gov These findings underscore the importance of the substitution pattern on the phenylamide moiety for optimizing the antimycobacterial potency of this class of compounds.

Applications of 2 Naphthalenecarboxamide, 1 Hydroxy in Materials Science and Advanced Technologies

Development of Fluorescent Dyes and Probes

The inherent fluorescence of the naphthalene (B1677914) moiety makes 2-Naphthalenecarboxamide, 1-hydroxy- and its derivatives prime candidates for the development of sophisticated fluorescent dyes and probes. These materials are at the forefront of innovations in sensing, imaging, and diagnostics.

Luminescent Properties and Their Modulation

The luminescent behavior of molecules based on the 1-hydroxynaphthalene scaffold is characterized by their ability to absorb ultraviolet light and emit it in the visible region of the spectrum. The photophysical properties of these compounds are intricately linked to their molecular structure and their immediate environment. For instance, the presence of an intramolecular hydrogen bond between the hydroxyl group and the carboxamide can lead to phenomena such as excited-state intramolecular proton transfer (ESIPT). This process can result in a large Stokes shift, which is the difference between the absorption and emission maxima, a desirable characteristic for fluorescent probes as it minimizes self-quenching and improves signal-to-noise ratios.

The fluorescence of these compounds can be modulated by various factors, including solvent polarity and the presence of specific analytes. This tunability is a key feature in the design of "smart" materials that respond to their environment. While specific data for 2-Naphthalenecarboxamide, 1-hydroxy- is not extensively documented in publicly available literature, the properties of the closely related compound, 1-hydroxy-2-naphthaldehyde (B49639), provide valuable insights.

PropertyValue (for 1-hydroxy-2-naphthaldehyde)
Absorption Maxima (λabs)~300 nm and ~370 nm
Emission Maximum (λem)Varies with solvent and conditions
Stokes ShiftLarge, indicative of ESIPT

This table presents data for a structurally similar compound, 1-hydroxy-2-naphthaldehyde, to infer the potential properties of 2-Naphthalenecarboxamide, 1-hydroxy-. The values can vary depending on the specific derivative and experimental conditions.

Design of Chemo-sensors and Bio-sensors

The ability to modulate the fluorescence of 1-hydroxynaphthalene derivatives in the presence of specific chemical species has led to their use in the design of highly sensitive and selective chemo-sensors and bio-sensors. The carboxamide group in 2-Naphthalenecarboxamide, 1-hydroxy- can be further functionalized to create specific binding sites for target analytes, such as metal ions or small molecules.

For example, derivatives of 1-hydroxynaphthalene have been successfully employed as fluorescent probes for the detection of sulfite (B76179) and bisulfite ions in aqueous solutions. nih.gov In one such design, a fluorescent probe based on a 1-hydroxy-2,4-diformylnaphthalene scaffold exhibited high sensitivity and selectivity for these ions, with a detection limit in the nanomolar range. nih.gov The sensing mechanism often involves a chemical reaction between the analyte and the probe, leading to a significant change in the fluorescence signal, either as a "turn-on" or "turn-off" response.

Similarly, Schiff base derivatives of 2-hydroxynaphthalene have been developed as fluorescent chemosensors for metal ions like Al³⁺. researchgate.net These sensors operate on the principle of chelation-enhanced fluorescence, where the binding of the metal ion to the sensor molecule restricts intramolecular rotation and enhances fluorescence emission. The design of these sensors often leverages the principles of ESIPT and photoinduced electron transfer (PET).

Integration into Polymeric Materials

The incorporation of chromophoric units like 2-Naphthalenecarboxamide, 1-hydroxy- into polymer chains is a promising strategy for developing advanced functional materials with tailored optical and electronic properties. These materials can find applications in areas such as light-harvesting, optical data storage, and smart coatings.

Synthesis of Functionalized Polymers

While direct reports on the polymerization of 2-Naphthalenecarboxamide, 1-hydroxy- are scarce, the synthesis of polymers containing similar naphthalene-based moieties is well-established. One common approach involves the functionalization of the naphthalene derivative with a polymerizable group, such as a vinyl or an acrylate (B77674) moiety. This functionalized monomer can then be copolymerized with other monomers to create a range of materials with varying properties.

For instance, research on the synthesis of polymerizable 1,8-naphthalimide (B145957) dyes demonstrates a viable pathway for creating photoactive polymers. researchgate.net In these studies, naphthalimide derivatives are functionalized with polymerizable groups, allowing for their covalent incorporation into polymer backbones. A similar strategy could be applied to 2-Naphthalenecarboxamide, 1-hydroxy-, by introducing a reactive group onto the molecule that can participate in polymerization reactions. The synthesis of naphthalene-hydroxynaphthalene polymers has also been reported, indicating the feasibility of incorporating hydroxynaphthalene units into polymeric structures. amanote.comosti.govosti.gov

Optical and Electronic Properties of Derived Polymeric Systems

The incorporation of 2-Naphthalenecarboxamide, 1-hydroxy- moieties into a polymer is expected to bestow the resulting material with unique optical and electronic properties. The inherent fluorescence of the naphthalene unit can be harnessed to create luminescent polymers. The photophysical properties of these polymers, such as their absorption and emission wavelengths, quantum yields, and fluorescence lifetimes, would be influenced by the concentration of the chromophore, its distribution along the polymer chain, and the nature of the polymer matrix.

Furthermore, the electronic properties of such polymers could be tuned by controlling the interaction between the naphthalene units. Aggregation of the chromophores can lead to changes in the absorption and emission spectra, a phenomenon that can be exploited for sensing applications. The introduction of the polar carboxamide and hydroxyl groups could also influence the polymer's solubility and its interactions with other materials. The general class of naphthalene derivatives is considered promising for the development of organic electronic materials due to their inherent photostability and electroactivity. nih.gov

Organic Electronics and Optoelectronic Devices

The unique electronic and photophysical properties of naphthalene-based compounds make them attractive candidates for applications in organic electronics and optoelectronic devices, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Naphthalene derivatives, in a broader sense, are recognized for their potential in constructing organic electronic appliances due to their rigid and planar structure, which facilitates π-π stacking and charge transport. nih.gov While specific studies on the application of 2-Naphthalenecarboxamide, 1-hydroxy- in this field are not widely reported, the properties of related compounds, such as naphthalene diimides (NDIs), offer a glimpse into its potential. NDIs are a well-studied class of n-type organic semiconductors used in a variety of electronic devices. gatech.eduresearchgate.net Their electron-deficient nature, which is a desirable trait for electron-transporting materials in OLEDs and n-channel OFETs, is a result of the electron-withdrawing imide groups.

The combination of the electron-rich 1-hydroxynaphthalene core with the electron-withdrawing carboxamide group in 2-Naphthalenecarboxamide, 1-hydroxy- could lead to a molecule with ambipolar charge transport characteristics, meaning it can transport both electrons and holes. This property is highly sought after for simplifying the architecture of organic electronic devices.

The development of new organic materials with tailored electronic properties is crucial for advancing the field of organic electronics. The versatile synthetic chemistry of naphthalene allows for the fine-tuning of its electronic energy levels (HOMO and LUMO) through the introduction of various functional groups. This tunability is key to optimizing the performance of organic electronic devices. While further research is needed to explore the specific capabilities of 2-Naphthalenecarboxamide, 1-hydroxy-, its structural features suggest it is a promising platform for the design of new materials for next-generation organic electronics.

Charge Transport Characteristics

While direct experimental data on the charge transport characteristics of 2-Naphthalenecarboxamide, 1-hydroxy- are not extensively documented in dedicated studies, its structural features allow for informed predictions regarding its potential as an organic semiconductor. The naphthalene core provides a large, planar π-conjugated system, which is a fundamental prerequisite for efficient charge transport in organic materials. The overlapping p-orbitals of the naphthalene rings can facilitate the delocalization of charge carriers (electrons or holes) across the molecule and between adjacent molecules in a solid-state packing.

The electronic properties of the naphthalene system can be significantly modulated by its substituents. The electron-donating hydroxyl (-OH) group and the electron-withdrawing carboxamide (-C(=O)NH₂) group have opposing effects. This push-pull substitution pattern can lead to a reduced HOMO-LUMO gap and potentially ambipolar charge transport characteristics, meaning the material could support the transport of both positive and negative charge carriers.

Studies on related halogenated 1-hydroxynaphthalene-2-carboxanilides have shown that these molecules can inhibit photosynthetic electron transport. nih.gov This indicates that the 1-hydroxy-naphthalene scaffold can interact with and influence electronic processes. The specific nature of charge transport in 2-Naphthalenecarboxamide, 1-hydroxy- would be highly dependent on its solid-state packing, which is governed by the interplay of hydrogen bonding and π-π stacking interactions.

Table 1: Predicted Influence of Structural Features on Charge Transport

Structural FeatureInfluence on Charge Transport
Naphthalene CoreProvides a π-conjugated system for charge delocalization.
Hydroxyl (-OH) GroupElectron-donating, influences HOMO level.
Carboxamide (-C(=O)NH₂) GroupElectron-withdrawing, influences LUMO level.
Intermolecular Hydrogen BondingDictates molecular packing, affecting charge hopping pathways.
π-π StackingFacilitates intermolecular charge transport.

Use in Organic Light-Emitting Diodes (OLEDs) and Solar Cells

The potential application of 2-Naphthalenecarboxamide, 1-hydroxy- in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) is an area of speculative but significant interest, largely inferred from the well-established use of related naphthalene-based compounds, particularly naphthalene-diimides (NDIs). NDIs are known for their high electron affinity and are commonly used as electron-transporting materials in OLEDs and as non-fullerene acceptors in OSCs. thieme-connect.deresearchgate.netresearchgate.net

Given its structure, 2-Naphthalenecarboxamide, 1-hydroxy- could potentially serve multiple roles in such devices. The presence of the naphthalene core suggests it could function as a host material in the emissive layer of an OLED, where it would support charge transport and transfer energy to a dopant emitter. Alternatively, its tunable electronic properties might allow for its use as an electron-transporting or hole-blocking layer. The intramolecular hydrogen bonding can enhance the rigidity of the molecule, which is beneficial for achieving high photoluminescence quantum yields in the solid state.

In the context of organic solar cells, derivatives of 2-Naphthalenecarboxamide, 1-hydroxy- could be explored as either donor or acceptor materials. The ability to modify the anilide part of related 1-hydroxynaphthalene-2-carboxanilides with various substituents has been shown to tune their electronic properties and lipophilicity, which is a key strategy in the design of new materials for OSCs. nih.gov

Supramolecular Chemistry and Self-Assembly

The non-covalent interactions inherent to 2-Naphthalenecarboxamide, 1-hydroxy- make it an excellent candidate for studies in supramolecular chemistry and the controlled self-assembly of complex, ordered structures.

The hydroxyl and carboxamide groups are prime sites for hydrogen bonding. The hydroxyl group can act as a hydrogen bond donor, while the carboxamide group contains both a donor (N-H) and an acceptor (C=O) site. This functionality allows for the formation of robust and directional hydrogen bonding networks. In the solid state, these interactions can guide the assembly of molecules into one-, two-, or even three-dimensional architectures.

The intramolecular hydrogen bond between the 1-hydroxy group and the carbonyl oxygen of the carboxamide is a particularly important feature. This interaction is prevalent in related structures like 2-hydroxy Schiff bases derived from 2-hydroxy-1-naphthaldehyde (B42665) and contributes to the planarity and stability of the molecule. mdpi.com The remaining N-H group of the carboxamide is then available for intermolecular hydrogen bonding, leading to the formation of chains or sheets.

Table 2: Potential Hydrogen Bonding Motifs in 2-Naphthalenecarboxamide, 1-hydroxy-

Type of Hydrogen BondDonorAcceptorResulting Structure
Intramolecular-OHC=O (carboxamide)Stabilized planar conformation
Intermolecular-NH (carboxamide)C=O (carboxamide)Chains or dimers
Intermolecular-OH-NH (carboxamide)Complex networks

The interplay of hydrogen bonding and π-π stacking interactions can drive the self-assembly of 2-Naphthalenecarboxamide, 1-hydroxy- into well-defined nanostructures. The flat, aromatic surface of the naphthalene core promotes π-π stacking, where molecules align face-to-face or in a slipped-stack arrangement. When combined with the directional nature of hydrogen bonds, a high degree of order can be achieved.

Research on core-substituted naphthalene-diimides (cNDIs) has demonstrated that tuning the substituents can control the self-assembly process, leading to the formation of nanofibers, nanoribbons, and other complex morphologies. thieme-connect.deresearchgate.netresearchgate.net By analogy, modifications to the 2-Naphthalenecarboxamide, 1-hydroxy- structure, for instance, by introducing different substituents on the amide nitrogen, could provide a powerful tool for engineering novel nanostructured materials with tailored optical and electronic properties.

Crystal Engineering and Solid-State Functional Materials

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, and 2-Naphthalenecarboxamide, 1-hydroxy- is a promising building block in this field. The predictable nature of hydrogen bonding and π-π stacking allows for a degree of control over the crystal packing.

The crystal structure of the related compound 1-hydroxy-2-naphthoic acid reveals a polymorphic nature, with different packing arrangements possible. nih.gov This highlights the sensitivity of the solid-state structure to crystallization conditions. In Schiff base complexes derived from 2-hydroxy-1-naphthaldehyde, the supramolecular packing is often dominated by a combination of inter- and intramolecular π-π and C-H···π interactions. rsc.org

By understanding and manipulating these non-covalent forces, it is possible to engineer crystalline materials based on 2-Naphthalenecarboxamide, 1-hydroxy- with specific functionalities. For example, a herringbone packing motif is often desirable for good charge transport, while a face-to-face π-stacking arrangement can be advantageous for certain optical properties. The ability to form robust hydrogen-bonded networks can also be exploited to create porous crystalline materials for applications in gas storage or catalysis.

Future Research Directions and Translational Perspectives for 2 Naphthalenecarboxamide, 1 Hydroxy

Exploration of Novel Synthetic Pathways and Methodologies

The future of 2-Naphthalenecarboxamide, 1-hydroxy- research is intrinsically linked to the development of more efficient, sustainable, and diverse synthetic strategies. While established methods exist for the synthesis of related N-substituted 1-hydroxy-2-naphthamides, future work should focus on novel catalytic systems and reaction conditions.

A primary precursor, 1-hydroxy-2-naphthaldehyde (B49639), can be synthesized from 1-naphthol (B170400) and formaldehyde. ontosight.ai More advanced methods, such as the rhodium(III)-catalyzed C-H bond activation and vinylene transfer of enaminones with vinylene carbonate, offer a modern approach to substituted 1-hydroxy-2-naphthaldehydes. researchgate.net Future research could adapt these advanced catalytic methods for the direct carboxamidation of 1-hydroxy-2-naphthaldehyde or related precursors to yield the title compound and its derivatives with high efficiency and regioselectivity.

Furthermore, the development of one-pot syntheses from readily available starting materials would be a significant advancement. This could involve, for example, the direct amidation of 1-hydroxy-2-naphthoic acid, which itself can be synthesized from precursors like 3-aryl-4-oxo-2,3-dihydro-1,3-naphthoxazine-2-thiones. nih.gov The exploration of green chemistry principles, such as the use of non-toxic solvents and catalysts and minimizing waste, will be crucial.

Synthetic Approach Precursors Potential Advantages Reference
Catalytic C-H Activation/AnnulationEnaminones, Vinylene CarbonateHigh efficiency, regioselectivity researchgate.net
Amidation of Naphthoic Acid1-hydroxy-2-naphthoic acid, AnilinesAccess to diverse derivatives nih.gov
Direct Carboxamidation1-hydroxy-2-naphthaldehydePotentially more direct route ontosight.ai

Advanced Characterization Techniques for Dynamic Processes

The photophysical properties of 1-hydroxy-naphthalene derivatives are often governed by dynamic processes such as excited-state intramolecular proton transfer (ESIPT). The precursor, 1-hydroxy-2-naphthaldehyde, is known to exhibit keto-enol tautomerism upon photoexcitation. researchgate.net Future research on 2-Naphthalenecarboxamide, 1-hydroxy- will necessitate the use of advanced spectroscopic techniques to probe these ultrafast events.

Techniques such as nanosecond transient absorption spectroscopy and transient resonance Raman spectroscopy can provide detailed insights into the kinetics and structures of transient intermediates. rsc.org These methods, which have been used to study stepwise intermolecular proton and hydrogen transfer in related naphthols, would be invaluable in elucidating the specific photophysical pathways of 2-Naphthalenecarboxamide, 1-hydroxy-. rsc.org Understanding how the carboxamide group, in comparison to the aldehyde group, modulates the ESIPT process is a key research question. This will involve investigating the influence of solvent polarity and hydrogen-bonding capacity on the excited-state dynamics.

Deeper Computational Insight into Complex Systems

Computational chemistry offers a powerful lens for understanding the structure-property relationships of 2-Naphthalenecarboxamide, 1-hydroxy-. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have been effectively used to study the ground and excited state properties of the related 1-hydroxy-2-naphthaldehyde, including the potential energy surfaces for proton transfer. researchgate.net

Future computational work should focus on:

Refining Models: Employing higher-level ab-initio methods and comparing them with semi-empirical approaches to enhance predictive accuracy for electronic absorption and emission properties. nih.gov

Supramolecular Assemblies: Modeling the non-covalent interactions that govern the formation of self-assembled structures. Hirshfeld surface analysis can be used to explore these interactions in detail. nih.gov

Solvent Effects: Incorporating explicit solvent models in simulations to more accurately capture the role of the environment on the compound's conformation and photophysics.

Mechanical Properties: Using techniques like void analysis to predict the mechanical response of the crystalline form. nih.gov

Computational Method Application Key Insights Reference
DFT/TD-DFTGround/excited state properties, proton transferEnergy barriers, structural changes researchgate.net
Hirshfeld Surface AnalysisIntermolecular interactionsSupramolecular assembly nih.gov
Ab-initio/Semi-empirical MethodsElectronic transitionsAbsorption/emission spectra nih.gov

Discovery of Undiscovered Biological Mechanisms and Targets

A significant translational perspective for 2-Naphthalenecarboxamide, 1-hydroxy- lies in its potential as a scaffold for drug discovery. Derivatives of naphthalenecarboxamides have demonstrated a range of biological activities. Future research should systematically explore the therapeutic potential of this specific compound and its close analogues.

Key areas for investigation include:

Anticancer Activity: Naphthalene (B1677914) derivatives have shown promise as anticancer agents. ontosight.ai Some sulphonamide derivatives bearing a naphthalene moiety act as tubulin polymerization inhibitors, arresting the cell cycle in the G2/M phase and inducing apoptosis. nih.gov Molecular docking studies can help identify potential binding sites on targets like tubulin. nih.gov

Antimicrobial Activity: Naphthamide derivatives have been identified as potent inhibitors of the Mycobacterium tuberculosis MmpL3 transporter, a crucial component for building the mycobacterial cell wall. researchgate.netrsc.org This suggests a potential avenue for developing new anti-tubercular agents.

Antiparasitic Activity: Substituted 1-hydroxy-2-naphthanilides have been synthesized and shown to possess cestodicidal activity against Hymenolepis nana infections in rats. nih.gov

Future work must involve screening 2-Naphthalenecarboxamide, 1-hydroxy- and a library of its derivatives against a wide range of biological targets to uncover novel mechanisms of action.

Innovation in Functional Materials Development

The unique photophysical properties of the 1-hydroxy-2-naphthaldehyde core, particularly its potential for ESIPT-based fluorescence, make 2-Naphthalenecarboxamide, 1-hydroxy- an attractive candidate for the development of functional materials.

Future research in this area could focus on:

Fluorescent Probes: The significant Stokes shift associated with ESIPT is a desirable characteristic for fluorescent sensors. The carboxamide group can be functionalized to introduce specific recognition sites for ions or biomolecules.

Organogels: Related dialkoxynaphthalene-based compounds have been shown to form luminescent organogels through hydrogen-bonding driven self-assembly, facilitating efficient Förster Resonance Energy Transfer (FRET). rsc.org The hydrogen bonding capabilities of 2-Naphthalenecarboxamide, 1-hydroxy- could be exploited to create similar self-assembling materials.

Supramolecular Chemistry: The compound can serve as a building block in supramolecular chemistry, where non-covalent interactions are used to construct complex, functional architectures. rsc.org

Integration into Multidisciplinary Research Platforms

The full potential of 2-Naphthalenecarboxamide, 1-hydroxy- can only be realized through a multidisciplinary approach that integrates chemistry, physics, biology, and materials science. Future research platforms should facilitate collaboration between synthetic chemists developing novel derivatives, spectroscopists characterizing their dynamic properties, computational chemists modeling their behavior, and biologists evaluating their therapeutic and diagnostic potential. Such platforms are essential for a "theranostic" approach, where diagnostic imaging and therapy are combined in a single agent. nih.gov

Overcoming Current Limitations and Barriers in 2-Naphthalenecarboxamide, 1-hydroxy- Research

Several challenges must be addressed to advance the research and translation of 2-Naphthalenecarboxamide, 1-hydroxy- and its derivatives. A significant hurdle in drug discovery is the translation of promising preclinical findings into clinical success. cas.org

Key limitations and future strategies to overcome them include:

Solubility: Naphthalene-based compounds can suffer from low aqueous solubility, hindering their bioavailability. Future work could explore the use of nanoparticle-based drug delivery systems or the synthesis of more soluble prodrugs. nih.gov

Toxicity: The potential toxicity of new chemical entities is a major concern. The cytotoxicity of promising compounds against normal human cell lines must be thoroughly evaluated early in the development process. nih.gov

Target Identification and Validation: A lack of understanding of the specific biological targets and mechanisms of action can impede drug development. nih.gov Integrated pharmacological studies will be crucial.

Scalability of Synthesis: Laboratory-scale syntheses must be adaptable to large-scale production without significant loss of yield or purity. nih.gov

Q & A

Basic: What are the recommended synthesis and characterization methodologies for 1-hydroxy-2-naphthalenecarboxamide?

Answer:
Synthesis typically involves multi-step reactions, such as condensation of hydroxylated naphthalene precursors with carboxamide groups under controlled conditions (e.g., pH, temperature). For characterization:

  • Spectroscopy : Use FT-IR to confirm hydroxyl (-OH) and amide (C=O) functional groups .
  • Elemental Analysis : Validate empirical formula (e.g., C₁₁H₉NO₂) via combustion analysis .
  • Chromatography : HPLC or GC-MS to assess purity (>95% for pharmacological studies) .

Basic: How should toxicity studies for 1-hydroxy-2-naphthalenecarboxamide be designed to assess systemic effects?

Answer:
Follow OECD guidelines for acute and subchronic toxicity:

  • Exposure Routes : Oral, dermal, or inhalation, with dose ranges (e.g., 10–1000 mg/kg for rodents) .
  • Endpoints : Monitor hepatic, renal, and respiratory effects (Table B-1 in ).
  • Species : Use laboratory mammals (rats/mice) with control groups for comparative histopathology .

Advanced: How can contradictory data in toxicological profiles of 1-hydroxy-2-naphthalenecarboxamide be resolved?

Answer:
Address discrepancies via:

  • Meta-Analysis : Pool data from studies meeting inclusion criteria (e.g., standardized exposure durations) .
  • Dose-Response Modeling : Use benchmark dose (BMD) software to identify threshold effects .
  • Confounding Factors : Adjust for variables like metabolic differences between species (e.g., CYP450 activity) .

Advanced: What mechanistic insights exist regarding the interaction of 1-hydroxy-2-naphthalenecarboxamide with biological targets?

Answer:

  • Enzyme Inhibition : Molecular docking studies suggest binding to cytochrome P450 enzymes, altering metabolic pathways .
  • Receptor Interactions : Fluorescence assays reveal affinity for aryl hydrocarbon receptors (AhR), modulating oxidative stress responses .

Advanced: What methodologies are used to assess environmental persistence and bioaccumulation potential?

Answer:

  • Half-Life Studies : Conduct hydrolysis/photolysis experiments under simulated environmental conditions (pH 5–9, UV light) .
  • Bioaccumulation Factor (BCF) : Measure log Kow (octanol-water partition coefficient) via shake-flask method; values >3.0 indicate high bioaccumulation risk .

Basic: Which analytical techniques are most reliable for quantifying 1-hydroxy-2-naphthalenecarboxamide in biological matrices?

Answer:

Technique Application Detection Limit
LC-MS/MSPlasma/urine quantification0.1 ng/mL
GC-ECDEnvironmental samples1 ppb
ImmunoassaysHigh-throughput screening10 ng/mL

Advanced: How can genotoxicity risks be evaluated for 1-hydroxy-2-naphthalenecarboxamide derivatives?

Answer:

  • Ames Test : Use Salmonella typhimurium strains (TA98, TA100) with/without metabolic activation (S9 fraction) .
  • Comet Assay : Assess DNA damage in human lymphocyte cultures exposed to 0.1–100 µM concentrations .

Advanced: What pharmacological applications are supported by in vitro studies of 1-hydroxy-2-naphthalenecarboxamide analogs?

Answer:

  • Antimicrobial Activity : MIC (Minimum Inhibitory Concentration) assays against Gram-positive bacteria (e.g., Staphylococcus aureus) show activity at 8–32 µg/mL .
  • Anticancer Potential : MTT assays reveal IC₅₀ values of 15–50 µM in breast cancer cell lines (MCF-7, MDA-MB-231) .

Advanced: What metabolic pathways are implicated in the biotransformation of 1-hydroxy-2-naphthalenecarboxamide?

Answer:

  • Phase I Metabolism : Hydroxylation via CYP1A1/2 enzymes, forming dihydrodiol derivatives .
  • Phase II Conjugation : Glucuronidation by UGT1A6, confirmed by LC-MS metabolite profiling .

Advanced: How does structural modification of 1-hydroxy-2-naphthalenecarboxamide influence stability under physiological conditions?

Answer:

  • pH Stability : Derivatives with electron-withdrawing groups (e.g., -NO₂) show enhanced stability in acidic environments (pH 2–4) .
  • Thermal Degradation : TGA (Thermogravimetric Analysis) indicates decomposition >200°C; substituents like methoxy groups improve thermal resistance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Naphthalenecarboxamide, 1-hydroxy-
Reactant of Route 2
2-Naphthalenecarboxamide, 1-hydroxy-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.